molecular formula C20H15FN4O2S B2434823 6-CYCLOPROPYL-4-[(3-FLUOROPHENYL)METHYL]-3-(PYRIDIN-2-YL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-D]PYRIMIDINE-5,7-DIONE CAS No. 1251618-98-0

6-CYCLOPROPYL-4-[(3-FLUOROPHENYL)METHYL]-3-(PYRIDIN-2-YL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-D]PYRIMIDINE-5,7-DIONE

Cat. No.: B2434823
CAS No.: 1251618-98-0
M. Wt: 394.42
InChI Key: ABEHXDXZJYFWAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-CYCLOPROPYL-4-[(3-FLUOROPHENYL)METHYL]-3-(PYRIDIN-2-YL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-D]PYRIMIDINE-5,7-DIONE is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a cyclopropyl group, a fluorophenyl group, and a pyridinyl group

Preparation Methods

The synthesis of 6-CYCLOPROPYL-4-[(3-FLUOROPHENYL)METHYL]-3-(PYRIDIN-2-YL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-D]PYRIMIDINE-5,7-DIONE involves multiple steps, including the formation of the thiazolopyrimidine core and the introduction of the cyclopropyl, fluorophenyl, and pyridinyl groups. The synthetic routes typically involve the use of various reagents and catalysts under specific reaction conditions. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

    Addition: Addition reactions can occur at the double bonds present in the compound, using reagents such as hydrogen or halogens.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-CYCLOPROPYL-4-[(3-FLUOROPHENYL)METHYL]-3-(PYRIDIN-2-YL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-D]PYRIMIDINE-5,7-DIONE has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-CYCLOPROPYL-4-[(3-FLUOROPHENYL)METHYL]-3-(PYRIDIN-2-YL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-D]PYRIMIDINE-5,7-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 6-CYCLOPROPYL-4-[(3-FLUOROPHENYL)METHYL]-3-(PYRIDIN-2-YL)-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-D]PYRIMIDINE-5,7-DIONE include other thiazolopyrimidines with different substituents These compounds may share similar chemical properties but differ in their biological activities and applications

Properties

IUPAC Name

6-cyclopropyl-4-[(3-fluorophenyl)methyl]-3-pyridin-2-yl-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4O2S/c21-13-5-3-4-12(10-13)11-24-17-16(15-6-1-2-9-22-15)23-28-18(17)19(26)25(20(24)27)14-7-8-14/h1-6,9-10,14H,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABEHXDXZJYFWAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)C3=C(C(=NS3)C4=CC=CC=N4)N(C2=O)CC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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